molecular formula C21H19ClO3S2 B12161814 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B12161814
M. Wt: 419.0 g/mol
InChI Key: WJNFVWHDJFGFIH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the use of a Michael addition reaction, where a thiophen-2-yl ketone is reacted with a 3,4-dimethoxyphenyl compound under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one
  • 3-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H19ClO3S2

Molecular Weight

419.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C21H19ClO3S2/c1-24-18-10-5-14(12-19(18)25-2)21(13-17(23)20-4-3-11-26-20)27-16-8-6-15(22)7-9-16/h3-12,21H,13H2,1-2H3

InChI Key

WJNFVWHDJFGFIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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